molecular formula C17H14N4O4S B2588297 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide CAS No. 864858-92-4

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide

Cat. No.: B2588297
CAS No.: 864858-92-4
M. Wt: 370.38
InChI Key: YUQUAJLFYUBIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide” is a chemical compound . It is a type of thienopyridine . The molecular formula is C20H21N3O5S . The average mass is 415.465 and the monoisotopic mass is 415.12019 .


Molecular Structure Analysis

The InChI string of the molecule is InChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . The SMILES string is CC (=O)N1CCC2=C (C1)SC (=C2C#N)NC (=O)C3=CC (=C (C (=C3)OC)OC)OC .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide” include a molecular formula of C20H21N3O5S, a net charge of 0, an average mass of 415.465, and a monoisotopic mass of 415.12019 .

Scientific Research Applications

Reactions and Synthesis

  • Thieno[2,3-b]pyridine derivatives, closely related to the compound , have been synthesized through reactions with various compounds. This includes the formation of 2-S-methylpyridinones, 2-S-acetonyl pyridinones, and others, indicating a versatile chemistry applicable for creating a range of derivatives for different purposes (Attaby, Eldin, & Abou-abdou, 1997).
  • Studies have also explored the synthesis of thieno[2,3-b]pyridine derivatives with potential as antimalarial drugs. This involves the transformation of compounds through various chemical reactions, indicating the pharmaceutical relevance of these compounds (Klemm, Barnish, & Zell, 1970).

Pharmaceutical Applications

  • The synthesis of new pyridothienopyrimidines and pyridothienotriazines, derived from thieno[2,3-b]pyridine compounds, has been reported, highlighting the potential for developing new drugs or therapeutic agents from these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Structural and Chemical Studies

  • The study of substituted 4-(3-cyanopyridin-2-ylthio)acetoacetates has contributed to the development of methods for synthesizing various heterocycles, demonstrating the compound's role in advancing chemical synthesis techniques (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2006).
  • Nitrofurantoin, a compound with a structure related to the query compound, has been studied for its ability to form molecular complexes, offering insights into the structural versatility and potential applications of similar compounds (Vangala, Chow, & Tan, 2013).

Applications in Material Science

  • The synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, related to the compound , have been investigated for their potential in creating new materials with unique properties (Chigorina, Bespalov, & Dotsenko, 2019).

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-10(22)20-7-6-11-13(8-18)17(26-15(11)9-20)19-16(23)12-4-2-3-5-14(12)21(24)25/h2-5H,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQUAJLFYUBIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.